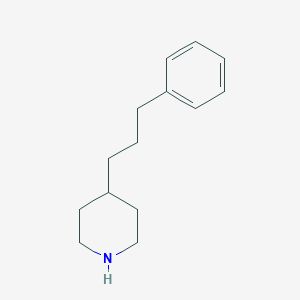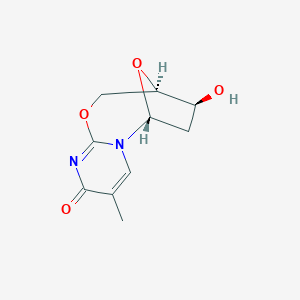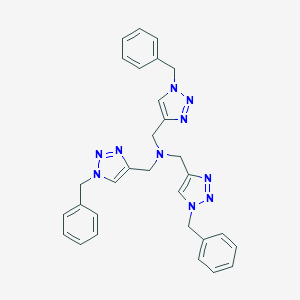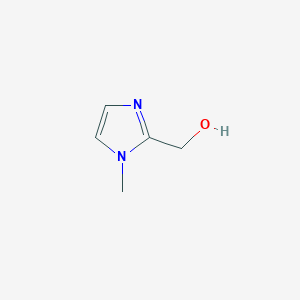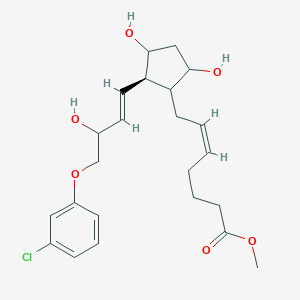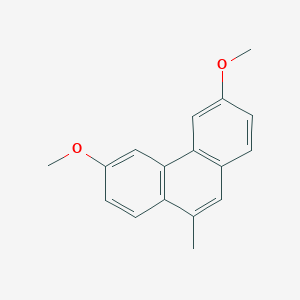
3,6-Dimethoxy-9-methylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-9-methylphenanthrene (DMMP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ether. DMMP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism Of Action
The mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene is not fully understood. However, it has been suggested that 3,6-Dimethoxy-9-methylphenanthrene exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical And Physiological Effects
3,6-Dimethoxy-9-methylphenanthrene has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
3,6-Dimethoxy-9-methylphenanthrene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3,6-Dimethoxy-9-methylphenanthrene has some limitations for lab experiments. It is highly toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can limit its use in certain experimental protocols.
Future Directions
There are several future directions for the study of 3,6-Dimethoxy-9-methylphenanthrene. One direction is to investigate the potential of 3,6-Dimethoxy-9-methylphenanthrene as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene in more detail, including its interactions with cellular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 3,6-Dimethoxy-9-methylphenanthrene for therapeutic use. Finally, the development of new synthetic methods for 3,6-Dimethoxy-9-methylphenanthrene could facilitate its use in a wider range of experimental protocols.
Synthesis Methods
3,6-Dimethoxy-9-methylphenanthrene can be synthesized by several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Suzuki coupling reaction. The Friedel-Crafts reaction involves the reaction of 2,6-dimethoxytoluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The Perkin reaction involves the condensation of 2,6-dimethoxytoluene with benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The Suzuki coupling reaction involves the reaction of 2,6-dimethoxytoluene with a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
3,6-Dimethoxy-9-methylphenanthrene has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
properties
CAS RN |
15638-09-2 |
|---|---|
Product Name |
3,6-Dimethoxy-9-methylphenanthrene |
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,6-dimethoxy-9-methylphenanthrene |
InChI |
InChI=1S/C17H16O2/c1-11-8-12-4-5-13(18-2)9-16(12)17-10-14(19-3)6-7-15(11)17/h4-10H,1-3H3 |
InChI Key |
XQMMQYBWOJHTNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
synonyms |
3,6-Dimethoxy-9-methylphenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
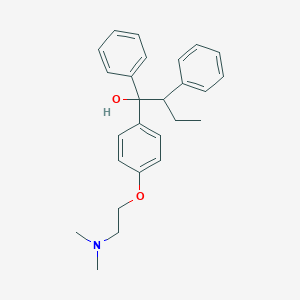
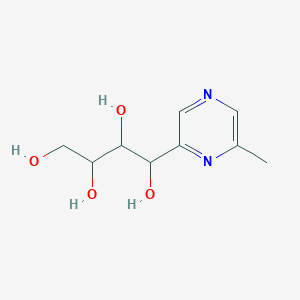
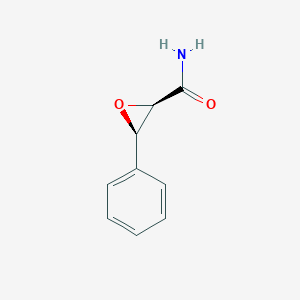
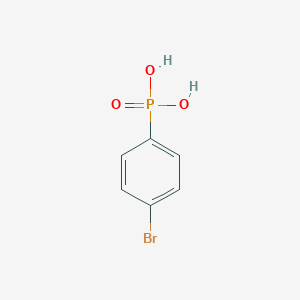
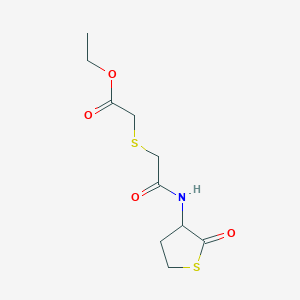
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
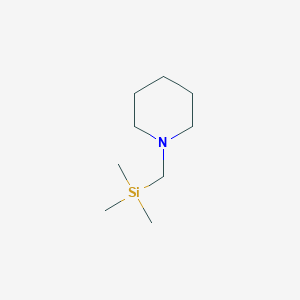
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
